3-(3,4-dimethoxyphenyl)-2-methyl-1-oxo-N-(4H-1,2,4-triazol-3-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
CAS No.:
Cat. No.: VC14791789
Molecular Formula: C21H21N5O4
Molecular Weight: 407.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H21N5O4 |
|---|---|
| Molecular Weight | 407.4 g/mol |
| IUPAC Name | 3-(3,4-dimethoxyphenyl)-2-methyl-1-oxo-N-(1H-1,2,4-triazol-5-yl)-3,4-dihydroisoquinoline-4-carboxamide |
| Standard InChI | InChI=1S/C21H21N5O4/c1-26-18(12-8-9-15(29-2)16(10-12)30-3)17(19(27)24-21-22-11-23-25-21)13-6-4-5-7-14(13)20(26)28/h4-11,17-18H,1-3H3,(H2,22,23,24,25,27) |
| Standard InChI Key | ZYCXYVKTOFMMFW-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(C(C2=CC=CC=C2C1=O)C(=O)NC3=NC=NN3)C4=CC(=C(C=C4)OC)OC |
Introduction
Structural Analysis and Nomenclature
The compound’s systematic name reflects its intricate architecture:
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Tetrahydroisoquinoline core: A partially saturated isoquinoline system (positions 1–4) with a ketone group at position 1 and a methyl substituent at position 2.
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3,4-Dimethoxyphenyl group: Attached at position 3, this aryl moiety contributes electron-rich aromatic character.
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1,2,4-Triazol-3-yl carboxamide: A heterocyclic amide at position 4, enabling hydrogen-bonding interactions.
The molecular formula is C₂₂H₂₃N₅O₄, with a molecular weight of 433.46 g/mol. Its stereochemistry remains unspecified in publicly available data, though synthetic methods for analogous tetrahydroisoquinolines often yield racemic mixtures unless chiral resolution is employed .
Synthetic Strategies
Core Assembly via Pictet–Spengler Reaction
The tetrahydroisoquinoline scaffold is typically constructed using the Pictet–Spengler reaction, which condenses β-arylethylamines with carbonyl compounds. For example, dopamine derivatives react with ethyl glyoxylate to form tetrahydroisoquinoline carboxylic esters, which are subsequently functionalized . In this compound’s case, methyl substitution at position 2 likely arises from alkylation during or after cyclization.
Triazole Carboxamide Conjugation
The 1,2,4-triazole carboxamide is appended via amide coupling. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is avoided here due to the triazole’s 1,2,4-regioisomerism. Instead, carbodiimide-mediated coupling (e.g., DCC/DMAP) between a tetrahydroisoquinoline carboxylic acid and 3-amino-1,2,4-triazole is plausible, analogous to methods for N-(4-ethylphenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1H-1,2,3-triazol-5-amine.
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Weight | 433.46 g/mol |
| LogP (Predicted) | 2.8 (Moderate lipophilicity) |
| Hydrogen Bond Donors | 3 (Amide NH, triazole NH) |
| Hydrogen Bond Acceptors | 6 (Carbonyl, triazole, methoxy) |
| Rotatable Bonds | 5 |
The compound’s solubility profile is undefined, but its structural analogs exhibit limited aqueous solubility, necessitating dimethyl sulfoxide (DMSO) for in vitro assays .
Biological Activity and Mechanisms
Table 1: Cytotoxicity of Analogous Compounds
Antimicrobial Activity
The 3,4-dimethoxyphenyl group is associated with antimicrobial effects. N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide derivatives exhibit MIC values of 4–16 µg/mL against Candida albicans and Staphylococcus aureus. The target compound’s dimethoxy motif may confer similar activity, though empirical validation is required.
Neurological Targets
Tetrahydroisoquinolines interact with neurotransmitter receptors. For instance, tetrahydroisoquinoline-2-carbonyl derivatives modulate dopamine and serotonin pathways. The methyl and methoxy substituents in the target compound could enhance blood-brain barrier penetration, suggesting potential neuropharmacological applications.
Research Applications and Future Directions
Drug Discovery
This compound’s hybrid structure positions it as a lead candidate for:
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Infectious diseases: Exploiting dimethoxyphenyl antimicrobial properties.
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Neurology: Modulating monoaminergic neurotransmission.
Synthetic Challenges
Current limitations include:
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Low yields in multi-step syntheses.
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Stereochemical control at position 3.
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Scalability of triazole conjugation reactions.
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